molecular formula C11H14ClN B12092219 3-chloro-N-cyclobutyl-4-methylaniline

3-chloro-N-cyclobutyl-4-methylaniline

Cat. No.: B12092219
M. Wt: 195.69 g/mol
InChI Key: JBYLYLHVHNIJNE-UHFFFAOYSA-N
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Description

3-chloro-N-cyclobutyl-4-methylaniline is an organic compound with the molecular formula C11H14ClN. It is a derivative of aniline, featuring a chloro group at the third position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclobutyl-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methylaniline with cyclobutylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclobutyl-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-chloro-N-cyclobutyl-4-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclobutyl-4-methylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-cyclobutyl-4-methylaniline is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-chloro-N-cyclobutyl-4-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3

InChI Key

JBYLYLHVHNIJNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2)Cl

Origin of Product

United States

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